3-Methyladenine-d3

Description

Structure

3D Structure

Properties

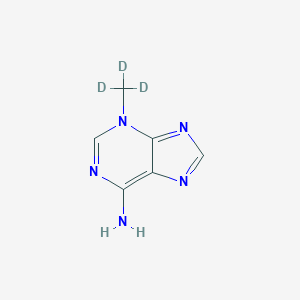

IUPAC Name |

3-(trideuteriomethyl)-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558973 | |

| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110953-39-4 | |

| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Methyladenine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (B1666300) (3-MA) is a widely utilized pharmacological agent in cellular biology research, primarily recognized for its role as an inhibitor of autophagy and phosphoinositide 3-kinases (PI3Ks). Its deuterated analog, 3-Methyladenine-d3 (3-MA-d3), serves as a stable isotope-labeled internal standard for quantitative analysis in techniques such as mass spectrometry, ensuring accurate measurement in complex biological matrices. While the core mechanism of action is attributed to the 3-Methyladenine moiety, the deuteration in 3-MA-d3 can potentially influence its pharmacokinetic and metabolic profiles.[1] This guide provides a comprehensive overview of the well-established mechanism of action of 3-Methyladenine, which is directly applicable to its deuterated form, with a focus on its dual functionality in regulating autophagy.

Core Mechanism of Action: Dual Role in Autophagy Regulation

3-Methyladenine's primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks), with a particular impact on the process of autophagy.[2][3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, crucial for cellular homeostasis. 3-MA's effect on autophagy is complex and context-dependent, exhibiting a dual role as both an inhibitor and, paradoxically, a promoter of autophagic flux. This duality is largely governed by the cellular nutrient status and the duration of treatment.[4]

Inhibition of Autophagy (Nutrient-Deprived Conditions)

Under conditions of cellular stress, such as nutrient starvation, 3-MA acts as a potent inhibitor of autophagy.[4] This inhibition occurs at an early stage of autophagosome formation.[5] The primary target in this context is the Class III PI3K, also known as vacuolar protein sorting 34 (Vps34).[2][6] Vps34 is a crucial component of a protein complex that initiates the nucleation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, 3-MA prevents the formation of autophagosomes, thereby halting the autophagic process.[5][6]

Promotion of Autophagy (Nutrient-Rich Conditions)

Conversely, under nutrient-rich conditions and with prolonged exposure, 3-MA can induce autophagy.[4] This effect is attributed to its sustained inhibition of Class I PI3Ks. The Class I PI3K/Akt/mTOR signaling pathway is a major negative regulator of autophagy. By persistently blocking this pathway, 3-MA can override its transient inhibition of Class III PI3K, leading to the induction of autophagic flux.[4]

Molecular Targets and Quantitative Data

3-MA exhibits inhibitory activity against different classes of PI3Ks. The following table summarizes the key molecular targets and the associated quantitative data.

| Target | IC50 | Cell Line | Class | Role in Autophagy Regulation | Reference |

| Vps34 (PIK3C3) | 25 µM | HeLa | Class III | Primary target for autophagy inhibition; essential for initiation. | [2][6] |

| PI3Kγ (PIK3CG) | 60 µM | HeLa | Class I | Off-target that can lead to autophagy induction upon inhibition. | [2][6] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by 3-Methyladenine.

Diagram 1: 3-Methyladenine's Inhibition of Autophagy Initiation

Caption: 3-MA inhibits autophagy by blocking the Vps34-containing PI3K complex.

Diagram 2: 3-Methyladenine's Dual Role in Autophagy Regulation

Caption: 3-MA's dual effect on Class I and Class III PI3K pathways.

Off-Target Effects and Other Biological Activities

It is crucial for researchers to be aware of 3-MA's off-target effects, which can influence experimental outcomes. Studies have shown that 3-MA can:

-

Induce cell death and apoptosis independently of autophagy inhibition. [7]

-

Affect cellular metabolism , including promoting glycogen (B147801) breakdown and inhibiting glycolysis.[8]

-

Potently stimulate PKA-dependent lipolysis in adipocytes. [9]

-

Prevent energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms. [10]

The Role of this compound

This compound is the deuterated form of 3-MA, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 3-MA. While the biological activity is presumed to be nearly identical to 3-MA, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can potentially slow down metabolism at the site of deuteration, which may lead to altered pharmacokinetic properties, such as increased exposure and a longer half-life.[11] However, specific studies on the pharmacokinetics and metabolism of 3-MA-d3 are not yet available.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of 3-Methyladenine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Autophagy by Western Blot for LC3

This protocol is for monitoring the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Prepare a fresh solution of 3-MA in a suitable solvent (e.g., DMSO or directly in media).

-

Treat cells with the desired concentration of 3-MA (typically 0.5-10 mM) for the intended duration.[12]

-

Include appropriate controls: untreated cells, vehicle control, and a positive control for autophagy induction (e.g., starvation or rapamycin).

-

For autophagic flux analysis, co-treat with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment.[6]

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][13]

-

Scrape and collect the lysate, then centrifuge to pellet cell debris.[6][13]

3. SDS-PAGE and Western Blotting:

-

Determine protein concentration and load equal amounts of protein (20-40 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]

-

Incubate with a primary antibody against LC3 overnight at 4°C.[6]

-

Wash and incubate with an HRP-conjugated secondary antibody.[6]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

-

Analyze the band intensities for LC3-I and LC3-II.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxic effects of 3-Methyladenine.

1. Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

2. Treatment:

-

Treat cells with a range of 3-MA concentrations for various time points (e.g., 24, 48, 72 hours).

3. Viability Assessment (Example using MTT assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of 3-Methyladenine.

Caption: A generalized workflow for studying the impact of 3-MA on autophagy and cell viability.

Conclusion

3-Methyladenine is a valuable research tool with a complex, dual mechanism of action centered on its inhibition of Class I and Class III PI3Ks. Its ability to either inhibit or promote autophagy is contingent on the specific experimental conditions. This compound serves as an essential analytical counterpart for accurate quantification. A thorough understanding of 3-MA's multifaceted biological activities, including its off-target effects, is critical for the rigorous design and accurate interpretation of experiments in autophagy research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methyladenine, an inhibitor of autophagy, has multiple effects on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyladenine prevents energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. benchchem.com [benchchem.com]

3-Methyladenine-d3: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of 3-Methyladenine-d3 and its Non-deuterated Analog, 3-Methyladenine (B1666300).

Introduction

This compound (3-MA-d3) is the deuterated form of 3-Methyladenine (3-MA), a widely utilized compound in biomedical research. The primary application of 3-MA-d3 is as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1][2] Its non-deuterated counterpart, 3-MA, is a well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks) and a modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides a comprehensive overview of the uses of 3-MA-d3 and 3-MA in research, with a focus on quantitative data, experimental protocols, and the illustration of key signaling pathways.

Core Applications of this compound

Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the accurate quantification of 3-MA in biological samples using isotope dilution mass spectrometry.[2] The three deuterium (B1214612) atoms on the methyl group give it a mass shift of +3 Da compared to the unlabeled 3-MA, allowing for its distinct detection by a mass spectrometer while having nearly identical chemical and chromatographic properties. This ensures that any variations during sample preparation, extraction, and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[3][4]

Key Advantages:

-

Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by the sample matrix.[3]

-

Improved Precision and Accuracy: Accounts for variability in sample handling and instrument response.[2][4]

-

Reliable Quantification: Enables accurate determination of 3-MA concentrations in complex biological fluids like urine.[5][6][7]

Core Applications of 3-Methyladenine (3-MA)

Inhibition of Autophagy

3-MA is widely recognized as an inhibitor of autophagy.[8] It primarily targets and inhibits class III PI3K (also known as Vps34), which is crucial for the initiation of autophagosome formation.[9][10][11][12] By inhibiting Vps34, 3-MA prevents the formation of the initial phagophore, thereby blocking the autophagic process at an early stage.[9]

However, the effect of 3-MA on autophagy is complex and context-dependent. It exhibits a dual role due to its differential effects on class I and class III PI3Ks. While its inhibition of class III PI3K is transient, it persistently blocks class I PI3K.[9] The sustained inhibition of the class I PI3K/Akt/mTOR pathway, a negative regulator of autophagy, can lead to the induction of autophagy under certain conditions, particularly with prolonged treatment in nutrient-rich environments.[9][13]

PI3K/Akt/mTOR Pathway Inhibition

3-MA is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[14][15][16][17] Its inhibitory action on class I PI3K leads to the downstream suppression of Akt and mTOR.[14][18] This property makes 3-MA a valuable tool for studying the roles of this pathway in various cellular processes and diseases, including cancer.

Cancer Research

In the context of cancer, 3-MA has been investigated for its potential to sensitize cancer cells to chemotherapy.[19][20] By inhibiting autophagy, which can act as a survival mechanism for cancer cells under stress, 3-MA can enhance the efficacy of cytotoxic drugs.[20][21] However, it is important to note that 3-MA itself can induce cell death and apoptosis, and its interaction with chemotherapeutic agents can be complex and independent of its effects on autophagy.[19]

Quantitative Data

The following tables summarize key quantitative data related to the use of 3-Methyladenine.

Table 1: IC50 Values of 3-Methyladenine

| Target | Cell Line | IC50 Value | Reference(s) |

| Vps34 (Class III PI3K) | HeLa | 25 µM | [10][13] |

| PI3Kγ (Class I PI3K) | HeLa | 60 µM | [10][13] |

Table 2: Commonly Used Concentrations of 3-Methyladenine in Cell Culture

| Cell Line | Concentration | Duration | Observed Effect | Reference(s) |

| HeLa | 5 mM - 10 mM | 24 - 48 hours | Inhibition of autophagy, induction of cell death | [10][19][22][23] |

| Amelanotic Melanoma (C32, A-375) | 5 mM | Not specified | Inhibition of autophagy, induction of apoptosis | [21] |

| Neuroblastoma (SH-SY5Y) | 500 µM | Not specified | Enhanced chemotherapy-induced apoptosis | [20] |

| Glioblastoma (U-87 Mg) | 200 µM - 500 µM | Not specified | Enhanced chemotherapy-induced apoptosis | [20] |

Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway and 3-MA Inhibition

Caption: 3-MA inhibits Class I PI3K, blocking the PI3K/Akt/mTOR signaling pathway.

Autophagy Initiation and Inhibition by 3-MA

Caption: 3-MA transiently inhibits Class III PI3K, blocking autophagosome formation.

Experimental Workflow: LC-MS/MS Quantification of 3-MA

Caption: Workflow for quantifying 3-MA using 3-MA-d3 as an internal standard.

Experimental Protocols

Protocol 1: Quantification of Urinary 3-Methyladenine using LC-MS/MS with this compound Internal Standard

This protocol is adapted from methodologies described for the analysis of urinary DNA adducts.[5][6][7]

1. Materials and Reagents:

-

3-Methyladenine (3-MA) standard

-

This compound (3-MA-d3) internal standard (IS)

-

Human urine samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 3-MA and 3-MA-d3 in methanol (B129727).

-

Working Standards: Serially dilute the 3-MA stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of 3-MA-d3 at a fixed concentration (e.g., 100 ng/mL).

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge at 2,000 x g for 5 minutes to remove particulates.

-

To 100 µL of urine supernatant, add 10 µL of the 3-MA-d3 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for SPE cleanup or direct injection, depending on the required sensitivity and sample cleanliness.

-

3. Solid-Phase Extraction (Optional, for higher sensitivity):

-

Condition the SPE cartridge with methanol followed by water with 0.1% formic acid.

-

Load the sample supernatant.

-

Wash the cartridge with water and then methanol.

-

Elute the analytes with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

-

LC Column: Use a suitable column for polar compounds (e.g., HILIC or C18).

-

Mobile Phase: A gradient of ACN and water with formic acid is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for 3-MA and 3-MA-d3.

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of 3-MA to 3-MA-d3 against the concentration of the calibration standards.

-

Determine the concentration of 3-MA in the urine samples from the calibration curve.

Protocol 2: Assessment of Autophagy Inhibition in Cell Culture using Western Blot for LC3 and p62

This protocol provides a general framework for treating cells with 3-MA and analyzing autophagy markers.[9][12][13]

1. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest.[13]

-

Allow cells to adhere overnight.

-

Prepare a fresh stock solution of 3-MA in sterile DMSO or culture medium.

-

Treat cells with the desired concentration of 3-MA (e.g., 5 mM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO or medium).

-

Optionally, include a positive control for autophagy induction (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) and a control for autophagic flux (co-treatment with a late-stage autophagy inhibitor like Bafilomycin A1 or Chloroquine).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

-

Quantify the band intensities for LC3-II, LC3-I, p62, and the loading control.

-

An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

-

A decrease in p62 levels suggests its degradation via autophagy.

-

Inhibition of autophagy by 3-MA would be expected to prevent the increase in the LC3-II/LC3-I ratio and the degradation of p62 upon autophagy induction.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated analog, 3-Methyladenine, a compound of significant interest in cell biology and cancer research. The dual role of 3-MA as both an inhibitor and, under certain conditions, a promoter of autophagy, underscores the importance of careful experimental design and interpretation. The off-target effects of 3-MA, including its impact on the PI3K/Akt/mTOR pathway and its potential to induce cell death, must also be considered when designing and interpreting experiments. This guide provides researchers with the foundational knowledge, quantitative data, and detailed protocols necessary to effectively utilize these compounds in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyladenine-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-Methyladenine-d3 (3-MA-d3), a deuterated analog of the widely used autophagy inhibitor, 3-Methyladenine (B1666300). This document details its core chemical and physical properties, molecular structure, and its primary applications in scientific research, with a focus on its role as a mechanistic probe in cell biology and as an internal standard in quantitative analysis.

Core Chemical Properties and Structure

This compound is the isotopically labeled version of 3-Methyladenine, where the three hydrogen atoms of the N3-methyl group are replaced with deuterium. This substitution results in a mass shift of +3 Da, making it an ideal internal standard for mass spectrometry-based applications, allowing for precise quantification of its unlabeled counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(trideuteriomethyl)-3H-purin-6-amine | |

| Synonyms | 3-Methyladenine-(methyl-d3), 6-Amino-3-(methyl-d3)purine | [1] |

| CAS Number | 110953-39-4 | [1] |

| Molecular Formula | C₆H₄D₃N₅ | |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥98% (CP), ≥98 atom % D | [1] |

| Solubility | Soluble in DMSO (e.g., 41.67 mg/mL) | |

| SMILES | NC1=C2C(N(C=N1)C([2H])([2H])[2H])=NC=N2 | |

| InChI Key | FSASIHFSFGAIJM-FIBGUPNXSA-N | [1] |

Mechanism of Action in Autophagy

3-Methyladenine is a well-established inhibitor of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. Its primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the Class III PI3K (also known as Vps34).[2]

Vps34 is a critical component of a protein complex that includes Beclin-1, which is essential for the initiation and nucleation of the autophagosome—the double-membraned vesicle that engulfs cytoplasmic contents. By inhibiting Vps34, 3-MA prevents the formation of autophagosomes, effectively halting the autophagic process at an early stage.[3]

The PI3K/Akt/mTOR signaling pathway is the central regulatory axis for autophagy.[4] Under nutrient-rich conditions, the Class I PI3K/Akt pathway is active, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR), a potent inhibitor of autophagy initiation. Conversely, under starvation or stress conditions, this pathway is suppressed, mTOR is inhibited, and autophagy is induced. 3-MA's inhibition of Class III PI3K directly blocks this induction. It is important to note that 3-MA can also inhibit Class I PI3K, which can, under specific contexts (such as prolonged treatment in nutrient-rich conditions), paradoxically promote autophagy.[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical autophagy signaling pathway and highlights the inhibitory action of 3-Methyladenine.

Caption: Inhibition of Class III PI3K by 3-Methyladenine.

Experimental Protocols and Applications

This compound serves two primary roles in research: as a tool to inhibit autophagy (leveraging the properties of its non-labeled form) and as a stable isotope-labeled internal standard for quantitative mass spectrometry.

Autophagy Inhibition Assay

The following is a generalized protocol for using 3-MA to inhibit autophagy in cell culture, which can be monitored by assessing the levels of the autophagic marker protein LC3-II.

a) Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 3-MA (or 3-MA-d3) in DMSO, for example, at 100 mM.

-

Store the stock solution at -20°C or -80°C. Solutions are unstable and should be freshly prepared or diluted for experiments.[6]

-

The typical working concentration for autophagy inhibition in cell culture is 5 mM.

b) Western Blotting for LC3 Conversion: This method detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with an autophagy inducer (e.g., starvation by incubating in EBSS) with or without 5 mM 3-MA for a designated period (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel (12-15%) for electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the LC3-II band in the 3-MA treated group compared to the induced group indicates autophagy inhibition.[8]

-

Use as an Internal Standard in LC-MS/MS

3-MA-d3 is an excellent internal standard for the accurate quantification of 3-MA or endogenous N3-methyladenine, a biomarker of DNA damage.[9]

a) Sample Preparation (General Workflow): The goal is to extract the analyte and the internal standard from a complex biological matrix (e.g., urine, plasma, tissue).

-

Spiking: Add a known amount of 3-MA-d3 (internal standard) to each biological sample at the beginning of the preparation process.[10]

-

Extraction:

-

Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in a mobile phase-compatible solution for injection into the LC-MS/MS system.

b) LC-MS/MS Analysis Workflow Diagram: The following diagram outlines the typical workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.

Caption: Quantitative analysis workflow using an internal standard.

References

- 1. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

understanding the role of 3-Methyladenine in autophagy inhibition

An In-depth Technical Guide on the Role of 3-Methyladenine (B1666300) in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA) is a widely utilized pharmacological agent in the study of autophagy, primarily recognized for its inhibitory effects on this fundamental cellular process. This technical guide provides a comprehensive overview of the core mechanisms of 3-MA's action, its complex dual role in autophagy modulation, and detailed protocols for its application in experimental settings. Quantitative data on its efficacy and usage are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to 3-Methyladenine (3-MA)

3-Methyladenine is a purine (B94841) analogue that has been extensively used as a classical inhibitor of autophagy. It exerts its primary inhibitory effect by targeting phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for the initiation and progression of the autophagic pathway.[1] While it is a valuable tool, it is critical for researchers to understand its nuanced mechanisms of action and potential confounding effects to ensure accurate interpretation of experimental results.

Mechanism of Action

Primary Inhibitory Mechanism: Targeting Class III PI3K

The canonical mechanism of 3-MA in autophagy inhibition is through its blockade of Class III PI3K (also known as Vps34).[2] Vps34 is a key component of a larger complex that includes Beclin-1, p150, and Atg14L.[3] This complex is essential for the nucleation of the phagophore, the precursor to the autophagosome.[2] Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P then acts as a docking site on the endoplasmic reticulum, recruiting other essential autophagy-related (Atg) proteins to initiate the formation of the autophagosome.[4] By inhibiting Vps34, 3-MA prevents the production of PI3P, thereby halting autophagosome formation at an early stage.[2][5]

The Dual Role of 3-MA: A Context-Dependent Modulator

Contrary to its common portrayal as a straightforward inhibitor, 3-MA exhibits a dual role in regulating autophagy, which is dependent on the cellular context, particularly nutrient status and the duration of treatment.[4][6][7]

-

Inhibition of Starvation-Induced Autophagy: Under conditions of nutrient deprivation (e.g., starvation), 3-MA effectively inhibits autophagy.[4][7] This is attributed to its transient but potent inhibition of Class III PI3K, which is the dominant pathway for autophagy induction in response to nutrient stress.[4][7]

-

Promotion of Autophagy under Nutrient-Rich Conditions: Paradoxically, with prolonged treatment (e.g., greater than 6-9 hours) in nutrient-rich conditions, 3-MA can promote autophagic flux.[4][6][7] This is due to its off-target inhibitory effect on Class I PI3K.[4][7] Class I PI3K is a key component of the PI3K/Akt/mTOR signaling pathway, which is a major negative regulator of autophagy.[3][4] By persistently inhibiting Class I PI3K, 3-MA can lead to the de-repression of the ULK1 complex, a critical initiator of autophagy, thereby inducing the process.[4] The sustained inhibition of the anti-autophagic Class I PI3K pathway can eventually override the transient inhibition of the pro-autophagic Class III PI3K pathway.[4][7]

This dual functionality necessitates careful experimental design and data interpretation. Researchers should be cautious when using 3-MA in long-term experiments under nutrient-rich conditions, as the observed effects may be due to autophagy induction rather than inhibition.[4][7]

Quantitative Data on 3-MA Usage

The effective concentration of 3-MA can vary depending on the cell line, experimental conditions, and the specific research question. The following tables summarize typical working concentrations and reported IC50 values.

| Parameter | Concentration Range | Context/Cell Line | Observed Effect | Reference(s) |

| Typical Working Concentration | 0.5 - 10 mM | Various cell lines in culture | Inhibition of autophagy | [8][9] |

| Concentration for Lipolysis Stimulation | > 0.625 mM | 3T3-L1 adipocytes | Near-maximal increase in lipolytic rates | [5] |

| Concentration in Combination Therapy | 5 mM | MDA-MB 231 breast cancer cells | Potentiation of tocotrienol-induced apoptosis | [10] |

| Concentration for in vivo studies | Not specified | Hyperuricemic rats | Attenuation of hyperuricemic nephropathy | [11] |

| Compound | IC50 Value | Assay/Cell Line | Reference(s) |

| 3-Methyladenine | 1.21 mM | Autophagy inhibition in NRK cells | [12][13] |

| 3-MA Derivative 15 | 0.62 mM | Autophagy inhibition in NRK cells | [12][13] |

| 3-MA Derivative 18 | 0.67 mM | Autophagy inhibition in NRK cells | [12][13] |

| 3-MA Derivative 27 | 18.5 µM | Autophagy inhibition in NRK cells | [12][13] |

Experimental Protocols

Preparation and Handling of 3-MA

3-MA has poor solubility at room temperature and may not be stable in solution for extended periods.[2][12][13]

-

Stock Solution Preparation: It is recommended to prepare fresh 3-MA solutions for each experiment.[2] 3-MA can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL (67.05 mM) with warming in a 50°C water bath.[14] Alternatively, it can be dissolved in water at 4 mg/mL (26.82 mM) with warming.[14] For cell culture experiments, it is often dissolved directly in the culture medium and sterilized by filtration (0.22 µm filter).[8]

-

Storage: Aliquots of stock solutions can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Western Blotting for LC3-II

This is a cornerstone technique to monitor autophagy by quantifying the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[2][15]

Materials:

-

Cells of interest

-

3-MA

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15% acrylamide (B121943) is recommended for resolving LC3-I and LC3-II)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of 3-MA for the appropriate duration. Include positive and negative controls.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.[2] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris.[2] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a 12-15% SDS-PAGE gel.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary LC3B antibody overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Wash the membrane again and detect the signal using an ECL substrate.[2]

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) or the LC3-II/LC3-I ratio is often used as an indicator of autophagic activity.

Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.[17][18]

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

3-MA

-

Fluorescence microscope with appropriate filters

-

Imaging software for quantification

Procedure:

-

Cell Seeding: Plate GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates.

-

Cell Treatment: Treat cells with 3-MA and appropriate controls.

-

Cell Fixation (Optional but Recommended): Wash cells with PBS and fix with 4% paraformaldehyde.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta is indicative of autophagosome accumulation.[17]

Visualizing Signaling Pathways and Workflows

Signaling Pathway of Autophagy Inhibition by 3-MA

Caption: 3-MA's dual inhibitory effects on PI3K pathways.

Experimental Workflow for Assessing 3-MA's Effect on Autophagy

Caption: Workflow for analyzing 3-MA's impact on autophagy.

Conclusion

3-Methyladenine remains an indispensable tool for the study of autophagy. Its primary mechanism of inhibiting Class III PI3K provides a direct means to block the initial stages of autophagosome formation. However, researchers must remain vigilant of its dual role, particularly its ability to promote autophagy under certain conditions through the inhibition of Class I PI3K. By employing carefully designed experiments, utilizing appropriate controls, and combining biochemical and imaging-based assays, the scientific community can continue to leverage 3-MA to unravel the intricate complexities of the autophagic process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase* | Semantic Scholar [semanticscholar.org]

- 7. Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of autophagy by 3-MA attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: 3-Methyladenine as an Inhibitor of the PI3K Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyladenine (B1666300) (3-MA) is a widely utilized pharmacological agent in cellular biology, primarily recognized for its role as an inhibitor of autophagy. Its mechanism of action is rooted in the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell signaling. However, the effects of 3-MA are more complex than a simple blockade of autophagy, involving differential inhibition of PI3K classes and impacting pathways that govern cell growth, proliferation, and survival. This technical guide provides an in-depth exploration of the PI3K pathway, the specific mechanisms of its inhibition by 3-MA, quantitative data on its efficacy, and detailed protocols for its experimental application.

The Core Target: The PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that translates extracellular signals into intracellular responses, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic development.[1][4] The PI3K family is divided into three main classes, with Class I and Class III being the most relevant to the action of 3-MA.

-

Class I PI3Ks: These are heterodimeric enzymes typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3] Upon activation, Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth, and the inhibition of pro-apoptotic factors.[3][5][6]

-

Class III PI3K (Vps34): This class consists of a single enzyme, Vps34, which is crucial for the initiation of autophagy.[7][8] Vps34 forms a complex with Beclin-1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P).[7] This lipid product is essential for the nucleation of the phagophore, the precursor structure to the autophagosome, thereby initiating the autophagic process.[8][9][10]

Mechanism of Inhibition by 3-Methyladenine

3-MA is widely cited as a selective inhibitor of Class III PI3K (Vps34), thereby blocking the formation of autophagosomes and inhibiting the process of autophagy.[9][11] However, its activity is not entirely specific. 3-MA also inhibits Class I PI3K isoforms, a characteristic that underlies its complex and sometimes paradoxical biological effects.[8][12][13]

A critical aspect of 3-MA's mechanism is the differential temporal nature of its inhibitory actions. Studies have shown that while 3-MA consistently blocks Class I PI3K, its suppression of Class III PI3K is transient.[8][12][14] This leads to a dual role:

-

Autophagy Inhibition (Canonical Role): Under starvation conditions, where autophagy is strongly induced, 3-MA effectively inhibits the process by blocking the initial, transient activity of Vps34.[12]

-

Autophagy Promotion (Paradoxical Role): Under nutrient-rich conditions and with prolonged treatment, the sustained inhibition of the Class I PI3K/Akt/mTOR pathway by 3-MA can override its transient effect on Class III PI3K.[8][12] Since the Class I pathway normally suppresses autophagy, its long-term inhibition by 3-MA can paradoxically lead to an increase in autophagic flux.[5][12]

This dual functionality necessitates careful consideration of experimental conditions and timing when using 3-MA as a research tool.

Quantitative Data Presentation

The efficacy of 3-MA can be quantified by its half-maximal inhibitory concentration (IC50) and its effects on cell viability.

| Target | PI3K Class | IC50 Value | Cell Line | Reference(s) |

| Vps34 | Class III | 25 µM | HeLa | [11][14][15] |

| PI3Kγ | Class IB | 60 µM | HeLa | [11][14][15] |

The impact of 3-MA on cell viability is dose- and time-dependent. High concentrations or prolonged exposure can induce cytotoxicity, an effect that may be independent of its role in autophagy inhibition.[14][16]

| Cell Line | Concentration | Incubation Time | Decrease in Viability | Reference(s) |

| HeLa | 10 mM | 1 day | ~25.0% | [14] |

| HeLa | 2.5 mM | 2 days | ~11.5% | [14] |

| HeLa | 5 mM | 2 days | ~38.0% | [14] |

| HeLa | 10 mM | 2 days | ~79.4% | [14] |

Experimental Protocols & Workflow

Accurate assessment of 3-MA's effects requires robust experimental design and execution. Below are summarized protocols for key assays.

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This method is used to assess the inhibition of the Class I PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, MEFs) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of 3-MA (e.g., 2.5, 5, 10 mM) or a vehicle control (DMSO) for desired time points (e.g., 1, 3, 9 hours).[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.[17]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal loading, re-probe the membrane with an antibody for total Akt.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: In Vitro PI3K Kinase Assay

This assay measures the direct effect of 3-MA on the enzymatic activity of purified PI3K isoforms. Commercial kits (e.g., ADP-Glo™) are commonly used.[1][18]

-

Compound Preparation: Prepare serial dilutions of 3-MA in the appropriate kinase reaction buffer. A typical concentration range for an IC50 curve might be 0.1 µM to 100 µM.

-

Kinase Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme (e.g., Vps34 or PI3Kα), the lipid substrate (e.g., PIP2), and the diluted 3-MA or vehicle control.[1] Pre-incubate for 15-30 minutes.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate for 60 minutes at room temperature to allow for the conversion of ATP to ADP.

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent), which terminates the kinase reaction and depletes the remaining ATP. Add a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure luminescence. A lower signal indicates higher kinase activity (more ADP produced), while a higher signal indicates inhibition. Plot the results to determine the IC50 value.

Protocol 3: Cell Viability Assay (Trypan Blue Exclusion)

This is a straightforward method to assess the cytotoxicity of 3-MA.[14]

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a range of 3-MA concentrations for specified durations (e.g., 24 and 48 hours).

-

Cell Collection: Collect both adherent and floating cells from each well.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Incubate for 3 minutes at room temperature. Load the mixture onto a hemacytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells for each condition relative to the vehicle-treated control.

Downstream Effects and Off-Target Considerations

The primary downstream consequence of 3-MA treatment is the modulation of the Akt/mTOR and autophagy pathways. However, researchers must be aware of other potential effects that can influence experimental outcomes.

-

Induction of Cell Death: 3-MA can induce caspase-dependent apoptosis or other forms of cell death, particularly at higher concentrations (≥10 mM).[14][19] This cytotoxic effect can be independent of its autophagy-inhibiting function.[7][16]

-

Effects on Other Kinases: While known as a PI3K inhibitor, 3-MA is not perfectly selective and may have off-target effects on other cellular kinases or signaling pathways, which should be considered when interpreting data.[8]

-

Metabolic Alterations: As the PI3K pathway is a key regulator of metabolism, its inhibition by 3-MA can have widespread effects on cellular metabolic processes.[8]

Conclusion

3-Methyladenine is a powerful but complex tool for studying the PI3K pathway. Its canonical role as a Class III PI3K-mediated autophagy inhibitor is well-established, but its significant and sustained inhibitory effect on the Class I PI3K/Akt/mTOR axis is crucial to its overall biological activity. This dual mechanism can lead to paradoxical outcomes, such as the promotion of autophagy under certain conditions. Researchers must exercise caution, carefully titrate concentrations, consider the timing of treatment, and employ appropriate controls to distinguish between effects related to autophagy inhibition, Class I PI3K signaling, and general cytotoxicity. When used with a clear understanding of its multifaceted mechanism, 3-MA remains an invaluable compound for dissecting the intricate roles of PI3K signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of inflammatory response by 3-methyladenine involves the coordinative actions on Akt and glycogen synthase kinase 3β rather than autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI 3-Kinase and mTOR Signaling Pathways Are Important Modulators of Epithelial Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. m.graparte.com [m.graparte.com]

- 11. 3-Methyladenine (3-MA) | PI3K inhibitor | TargetMol [targetmol.com]

- 12. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Inhibition of autophagy using 3-methyladenine increases cisplatin-induced apoptosis by increasing endoplasmic reticulum stress in U251 human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of 3-Methyladenine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (B1666300) (3-MA) is a widely utilized pharmacological agent in cell biology research, primarily employed as an inhibitor of autophagy. Its mechanism of action has been classically attributed to the inhibition of Class III phosphoinositide 3-kinase (PI3K), a crucial enzyme in the initiation of the autophagic process. However, a growing body of evidence highlights that 3-MA is not entirely specific for Class III PI3K and exerts a range of off-target effects that can significantly influence experimental outcomes and their interpretation. This technical guide provides a comprehensive overview of the known off-target effects of 3-MA in cell culture, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in the rigorous design and analysis of their studies.

Core Off-Target Effects of 3-Methyladenine

The off-target activities of 3-MA are multifaceted, impacting fundamental cellular processes including cell signaling, survival, and metabolism. Understanding these unintended actions is critical for the accurate interpretation of data generated using this inhibitor.

Dual Role in Autophagy Regulation

Contrary to its common application as a straightforward autophagy inhibitor, 3-MA exhibits a dual regulatory role. While it inhibits starvation-induced autophagy, prolonged treatment with 3-MA in nutrient-rich conditions can paradoxically promote autophagic flux.[1][2][3] This phenomenon is attributed to its differential temporal effects on Class I and Class III PI3Ks. 3-MA persistently inhibits Class I PI3K, a negative regulator of autophagy, while its inhibitory effect on the pro-autophagic Class III PI3K is transient.[1][3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

3-MA is not selective for Class III PI3K and also inhibits Class I PI3K, a central node in the PI3K/Akt/mTOR signaling cascade that governs cell growth, proliferation, and survival.[4][5] Inhibition of Class I PI3K by 3-MA leads to the suppression of downstream signaling, including the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR).[5] This can result in decreased protein synthesis and cell proliferation, effects that may be mistakenly attributed solely to autophagy inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Multiple studies have demonstrated that 3-MA can induce caspase-dependent apoptosis and cell death, an effect that is independent of its role in autophagy.[2][6] This pro-apoptotic activity has been observed in various cancer cell lines. Furthermore, some evidence suggests that 3-MA may act as a genotoxic agent, causing DNA damage.[2] In addition to inducing apoptosis, 3-MA can also impact cell cycle progression, often leading to an arrest in the G0/G1 phase and a reduction in the proportion of cells in the S phase.

Modulation of Cellular Metabolism

Beyond its effects on canonical signaling pathways, 3-MA can significantly alter cellular metabolism. In isolated hepatocytes, it has been shown to promote glycogen (B147801) breakdown and inhibit glycolysis.[7] In adipocytes, 3-MA stimulates PKA-dependent lipolysis and can lead to an increase in intracellular cAMP levels.[8] Additionally, 3-MA has been reported to increase the intralysosomal pH.[7]

Data Presentation: Quantitative Effects of 3-Methyladenine

The following tables summarize quantitative data regarding the off-target effects of 3-MA, providing a reference for concentration-dependent activities and observed effects in various cell lines.

| Target/Effect | Cell Line | Concentration/IC50 | Observation | Reference(s) |

| PI3K Inhibition | ||||

| Class III PI3K (Vps34) | HeLa | IC50: 25 µM | Inhibition of the primary target for autophagy. | [9] |

| Class I PI3Kγ | HeLa | IC50: 60 µM | Off-target inhibition leading to complex effects on autophagy. | [9] |

| Autophagy Modulation | ||||

| Autophagy Inhibition | PC-3 | 5 mM | Protection against docetaxel-induced cytotoxicity. | [10] |

| Autophagy Promotion | MEFs, L929 | 5 mM (prolonged) | Increased autophagic flux in nutrient-rich conditions. | [3] |

| Induction of Apoptosis | ||||

| Apoptosis Induction | HeLa | 5-10 mM | Dose-dependent reduction in cell viability. | [6] |

| Apoptosis Potentiation | MDA-MB-231 | 5 mM | Enhanced tocotrienol-induced apoptosis. | [1] |

| Cell Viability | ||||

| Reduced Cell Viability | HCT116, HEK293, HeLa, SH-SY5Y | 10 mM | Consistent decrease in cell viability across multiple cell lines. | [2] |

| Reduced Cell Viability | LNCaP | 5 mM | Toxic by itself. | [10] |

| Metabolic Effects | ||||

| PKA-dependent Lipolysis | 3T3-L1 Adipocytes | >0.625 mM | Near-maximal increase in lipolytic rates. | [8] |

| Increased cAMP | 3T3-L1 Adipocytes | 5 mM | Three-fold increase over basal levels. | [8] |

| Protein Degradation Inhibition | Rat Hepatocytes | 5 mM | ~60% inhibition of endogenous protein degradation. | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways Affected by 3-Methyladenine

References

- 1. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 3. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autophagy via 3-methyladenine alleviates the progression of preeclampsia: 3-Methyladenine alleviates the progression of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methyladenine, an inhibitor of autophagy, has multiple effects on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paradoxical effects of the autophagy inhibitor 3-methyladenine on docetaxel-induced toxicity in PC-3 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Methyladenine: specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purity of 3-Methyladenine-d3 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 3-Methyladenine-d3 (3-MA-d3), a deuterated isotopologue of the widely used autophagy inhibitor, 3-Methyladenine. This document is intended to serve as a valuable resource for researchers utilizing 3-MA-d3 in various scientific disciplines, including cell biology, pharmacology, and drug discovery.

Introduction

3-Methyladenine (3-MA) is a crucial pharmacological tool for studying the intricate process of autophagy, a cellular self-degradation mechanism essential for maintaining cellular homeostasis. 3-MA primarily functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks), with a pronounced effect on the class III PI3K, Vps34, a key regulator of autophagosome formation.[1][2][3] The deuterated analog, this compound, serves as an invaluable internal standard in quantitative mass spectrometry-based assays for the accurate determination of 3-MA levels in biological matrices.[4] Its stable isotope label provides a distinct mass shift, enabling precise quantification and pharmacokinetic studies.

This guide outlines a detailed methodology for the synthesis and purification of 3-MA-d3, along with robust analytical protocols for assessing its chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct alkylation of adenine (B156593) with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). A significant challenge in this synthesis is controlling the regioselectivity of the alkylation, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). The N-3 position of adenine is a known reactive site for alkylation.[5] The following protocol is a generalized procedure adapted from the synthesis of related methylated purines.[6]

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Synthetic route for this compound.

Materials:

-

Adenine

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adenine (1 equivalent) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the deprotonation of adenine.

-

Alkylation: Slowly add deuterated methyl iodide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the product and consumption of the starting material.

-

Work-up: Upon completion of the reaction, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of DMF.

-

Solvent Removal: Remove the DMF from the filtrate under reduced pressure at an elevated temperature (e.g., 50-60°C).

-

Extraction: Dissolve the resulting crude residue in a mixture of dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of methylated adenine isomers.

Purification of this compound

The crude product from the synthesis will likely contain a mixture of N-methylated adenine isomers (3-, 9-, and 7-methyladenine-d3) and unreacted adenine. Purification is crucial to isolate the desired this compound isomer.

Experimental Protocol: Purification

Purification Workflow:

References

- 1. 3-Methyladenine [bio-gems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methyladenine using 3-Methyladenine-d3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (B1666300) (3-MA) is a well-established inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly class III PI3K, making it a widely utilized tool in the study of autophagy.[1][2][3] Accurate quantification of 3-MA in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in drug development and for ensuring its effective concentration in in vitro and in vivo research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as 3-Methyladenine-d3, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[4]

This document provides detailed application notes and protocols for the quantification of 3-methyladenine in various biological matrices using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of 3-Methyladenine

3-Methyladenine primarily acts as an inhibitor of class III PI3K (also known as Vps34), which is a key component in the initiation of the autophagy pathway. By inhibiting PI3K, 3-MA prevents the formation of autophagosomes.[3][5] However, it's important to note that 3-MA can also inhibit class I PI3K, which may have an opposing effect on autophagy, and its effects can be context- and time-dependent.[2][6]

Caption: Signaling pathway of 3-Methyladenine in autophagy regulation.

Experimental Workflow for LC-MS/MS Quantification

The general workflow for quantifying 3-methyladenine using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for 3-Methyladenine quantification.

Experimental Protocols

Sample Preparation

a) Cell Culture Media

-

Collect cell culture media samples at desired time points.

-

To a 100 µL aliquot of the media sample, add a known amount of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]

-

Vortex the mixture for 30 seconds and incubate at -20°C for at least 30 minutes.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine

-

Thaw frozen urine samples and centrifuge to remove any precipitates.

-

To a 50 µL aliquot of the urine supernatant, add a known amount of this compound internal standard solution.

-

For many urine samples, a simple "dilute-and-shoot" approach is sufficient. Dilute the sample with the initial mobile phase (e.g., add 450 µL of mobile phase).

-

Vortex to mix and transfer to an autosampler vial for analysis.

-

For more complex urine matrices, an online solid-phase extraction (SPE) can be employed for sample clean-up prior to LC-MS/MS analysis.[6][7]

LC-MS/MS Conditions

The following are example conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

| Parameter | Recommended Setting |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid[1][2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |

| Gradient | A gradient from high organic to high aqueous content should be optimized. |

| Flow Rate | 0.3 - 0.5 mL/min[1] |

| Injection Volume | 5 - 10 µL[1] |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 below |

Table 1: MRM Transitions for 3-Methyladenine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methyladenine | 150.1 | 133.1 | To be optimized |

| This compound | 153.1 | 136.1 | To be optimized |

| (Note: The MRM transition for 3-Methyladenine is based on literature.[1] The transition for this compound is predicted based on the neutral loss of NH3, consistent with the fragmentation of adenine-containing compounds, and should be confirmed experimentally on the specific instrument.) |

Method Validation Data

The following tables summarize key quantitative data from a validated LC-MS/MS method for the analysis of N3-methyladenine in urine using a deuterated internal standard.[6][7] While this data is for a structural isomer, it provides a strong indication of the performance that can be expected for a 3-methyladenine assay.

Table 2: Method Precision

| Analyte | Concentration Level | Intra-day Imprecision (CV%) | Inter-day Imprecision (CV%) |

| N3-Methyladenine | Low | < 7.4% | < 10.8% |

| Medium | < 7.4% | < 10.8% | |

| High | < 7.4% | < 10.8% | |

| (Data from a study on N3-methyladenine in urine)[6][7] |

Table 3: Method Accuracy and Recovery

| Analyte | Spiked Concentration | Mean Recovery (%) |

| N3-Methyladenine | Low | 97 - 101% |

| Medium | 97 - 101% | |

| High | 97 - 101% | |

| (Data from a study on N3-methyladenine in urine)[6][7] |

Table 4: Linearity and Detection Limits

| Parameter | Value |

| Linear Range | To be determined based on expected concentrations |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.035 ng/mL (for N3-Methyladenine)[6][7] |

| Limit of Quantification (LOQ) | To be determined |

| (LOD data from a study on N3-methyladenine in urine)[6][7] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of 3-methyladenine in various biological matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this essential analytical technique in their laboratories. Proper method validation, including the assessment of linearity, precision, accuracy, and matrix effects, is critical to ensure the integrity of the generated data.

References

- 1. benchchem.com [benchchem.com]

- 2. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols for Studying Autophagic Flux Using 3-Methyladenine-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Methyladenine (B1666300) (3-MA) and its deuterated analog, 3-Methyladenine-d3, in the study of autophagic flux. While 3-MA is a widely utilized inhibitor of autophagy, understanding its complex mechanism and potential off-target effects is crucial for accurate data interpretation. This compound offers a stable isotope-labeled alternative for advanced quantitative studies.

Introduction to 3-Methyladenine and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key method for studying autophagy is the use of chemical inhibitors to modulate the process and observe the resulting cellular changes.

3-Methyladenine (3-MA) is a commonly used inhibitor of autophagy that acts by inhibiting Class III phosphoinositide 3-kinases (PI3K), which are essential for the initiation of autophagosome formation.[1][2] However, it is important to note that 3-MA can also inhibit Class I PI3K, which may lead to complex and sometimes contradictory effects on autophagy and other cellular pathways.[3][4]

This compound: A Tool for Advanced Studies

This compound is a deuterated form of 3-MA, where three hydrogen atoms have been replaced by deuterium.[5] This stable isotope labeling does not alter the fundamental biochemical properties of the molecule but provides a valuable tool for specific applications:

-

Internal Standard: this compound is an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of 3-MA levels in biological samples.[5]

-

Tracer Studies: It can be used as a tracer to study the metabolism, distribution, and pharmacokinetic properties of 3-MA in cell culture and in vivo models.[5]

-

Improved Metabolic Stability: Deuteration can sometimes lead to increased metabolic stability, which may be advantageous for in vivo studies requiring longer-term inhibition of autophagy.

Mechanism of Action and Signaling Pathway